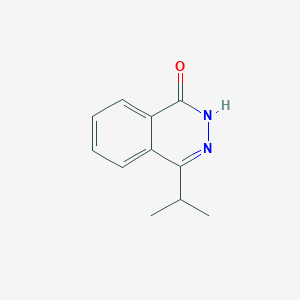

4-isopropylphthalazin-1(2H)-one

Description

4-Isopropylphthalazin-1(2H)-one is a phthalazine derivative characterized by a phthalazinone core substituted with an isopropyl group at the 4-position. The isopropyl substituent, a branched alkyl group, likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) while offering steric and electronic properties distinct from aromatic substituents (e.g., benzyl). Such modifications can influence solubility, metabolic stability, and target binding, making this compound a candidate for drug development.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-propan-2-yl-2H-phthalazin-1-one |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)11(14)13-12-10/h3-7H,1-2H3,(H,13,14) |

InChI Key |

XKNUUVNBXJWARZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropylphthalazin-1(2H)-one typically involves the condensation of phthalic anhydride with hydrazine, followed by alkylation with isopropyl halides. The reaction conditions often include:

Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate in the presence of a solvent like ethanol or acetic acid at elevated temperatures (around 100-150°C) to form phthalazinone.

Alkylation: The phthalazinone is then alkylated using isopropyl halides (such as isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-isopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further explored for their biological activities.

Scientific Research Applications

4-isopropylphthalazin-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-isopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly impacts molecular properties. Key comparisons include:

4-Methylphthalazin-1(2H)-one

- Substituent : Methyl (small alkyl group).

- Properties: Increased lipophilicity compared to unsubstituted phthalazinone but less than bulkier groups like isopropyl.

- Safety : Classified under GHS as acutely toxic (oral, dermal) and irritating to eyes/skin .

- Applications: Limited data, but methyl groups are often used to optimize pharmacokinetics in drug design.

4-Benzylphthalazin-1(2H)-one

- Substituent : Benzyl (aromatic, bulky group).

- Synthesis : Prepared via reactions with formalin, thionyl chloride, and thiourea to introduce functionalized side chains .

- Activity : Benzyl derivatives are intermediates for antimicrobial and anti-inflammatory agents due to enhanced π-π interactions with biological targets .

4-(2-Methoxyphenyl)phthalazin-1(2H)-one

- Substituent : Methoxyphenyl (electron-donating group).

- Properties : The methoxy group improves solubility and may modulate electronic effects for vasorelaxant or cardiotonic activity .

4-Fluorobenzyl Derivatives (e.g., Compounds D1/D2)

- Substituent : Fluorobenzyl (halogenated aromatic group).

- Activity : Fluorine enhances bioavailability and metabolic stability; such derivatives are explored as PARP inhibitors for anticancer applications .

4-Isopropylphthalazin-1(2H)-one

- Hypothesized Properties :

- Lipophilicity : Higher than methyl but lower than benzyl, balancing membrane permeability and solubility.

- Steric Effects : The branched isopropyl group may hinder enzymatic degradation, improving metabolic stability.

- Synthetic Route : Likely analogous to 4-benzyl derivatives, using isopropyl-containing precursors in nucleophilic substitution or coupling reactions.

Antimicrobial Activity

- 4-Benzyl Derivatives : Exhibit broad-spectrum antimicrobial activity, attributed to functionalized side chains (e.g., thiocyanate or mercaptomethyl groups) .

- Oxadiazolylmethyl Derivatives : Show enhanced activity due to heterocyclic moieties .

Anticancer Potential

Data Table: Comparative Analysis

Q & A

Q. Advanced

- Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and substituent orientation. For example, Acta Crystallographica studies resolved hydrogen-bonding networks in hydroxyphthalazinones .

- Comparative analysis with computational models (DFT) helps validate experimental bond lengths and angles .

What biological activities are associated with this compound derivatives?

Basic

Reported activities include antimicrobial, antidiabetic, and vasorelaxant properties. Derivatives like hydralazine and azelastine are clinically used for hypertension and allergies, respectively . Cytotoxicity evaluations against cancer cell lines (e.g., via MTT assays) are also documented .

How can researchers design experiments to address conflicting reports on biological activity mechanisms?

Q. Advanced

- Structure–activity relationship (SAR) studies : Systematically vary substituents (e.g., isopropyl vs. benzyl groups) and test activity across assays .

- Enzyme inhibition assays : Compare IC₅₀ values for aldose reductase or COX-2 to isolate target interactions .

- In silico docking to predict binding affinities and validate hypotheses using tools like AutoDock Vina .

What coordination properties make phthalazinones suitable for metal complexation?

Basic

Phthalazinones act as bidentate ligands via their carbonyl and adjacent nitrogen atoms. For example, polyaminophthalazinones form stable complexes with Cu(II) and Fe(III), useful in catalytic or redox studies .

How can researchers assess the stability of phthalazinone-metal complexes under physiological conditions?

Q. Advanced

- Cyclic voltammetry to study redox behavior and stability in buffer solutions .

- UV-vis-NIR spectroscopy monitors ligand–metal charge transfer transitions over time .

- pH-dependent solubility studies to simulate biological environments .

How should researchers approach contradictory spectral or activity data across studies?

Q. Advanced

- Reproducibility checks : Verify experimental conditions (e.g., solvent polarity, temperature) that may affect outcomes .

- Cross-validation with synthetic intermediates : Compare byproducts or degradation products using HPLC-MS .

- Meta-analysis of literature to identify trends or methodological biases .

What strategies enhance the pharmacological profile of phthalazinone-based leads?

Q. Advanced

- Bioisosteric replacement : Substitute the isopropyl group with trifluoromethyl or cyclopropyl to improve metabolic stability .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetates) to enhance bioavailability .

- ADMET profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.